Luviquat Hold

説明

Evolution of Cationic Polymers in Advanced Material Systems

The development of cationic polymers for advanced material systems has been a dynamic field of research. Initially, simple cationic polymers were explored, but the quest for greater control over polymer architecture and functionality led to more sophisticated synthetic methods. acs.org The advent of living cationic polymerization, for instance, was a significant milestone, enabling the precise synthesis of polymers with well-defined molecular weights and complex structures like block copolymers and star-shaped polymers. acs.orgacs.org This level of control is crucial for creating materials with highly specific and reproducible properties.

More recent advancements have focused on developing cationic polymerization techniques that are more environmentally friendly and cost-effective, such as those that can be carried out in open-air conditions and at room temperature. acs.orgresearchgate.net The use of external stimuli like light or heat to control the polymerization process has also emerged as a key area of research, offering precise temporal and spatial control over polymer formation. acs.orgresearchgate.net Furthermore, there is a growing interest in creating cationic polymers with tailored functionalities, such as stimuli-responsive behavior or the ability to self-assemble into complex nanostructures, for applications in fields ranging from biomedicine to electronics. acs.orgrsc.org The integration of cationic polymers with other materials, such as polysaccharides, to create antimicrobial surfaces is another area of active development. mdpi.com

Structural Classifications of Quaternized Copolymers

Quaternized copolymers can be classified based on several structural features, which ultimately determine their physical and chemical properties. One key classification is based on the arrangement of the monomer units within the polymer chain. This can range from random copolymers, where the monomers are distributed randomly, to block copolymers, which consist of long sequences of one monomer followed by sequences of another. osti.gov This arrangement significantly influences the polymer's morphology and its interactions with other materials. mdpi.com

Another important classification is based on the nature of the polymer backbone and the specific monomers used. For example, "Luviquat Hold," with the INCI name Polyquaternium-46, is a quaternized copolymer. basf.usspecialchem.comulprospector.com Specifically, it is a copolymer of vinylcaprolactam, vinylpyrrolidone, and quaternized vinylimidazole. knowde.combiakhim.com.ua Other related compounds include Polyquaternium-11, a quaternized copolymer of vinylpyrrolidone and dimethylaminoethyl methacrylate, and Polyquaternium-44, which consists of vinylpyrrolidone and quaternized imidazoline monomers. atamanchemicals.comewg.org The specific combination of monomers and the degree of quaternization, which refers to the percentage of monomer units carrying a positive charge, are critical in defining the copolymer's properties. rsc.org

The structure of the quaternizing agent and the length of any associated alkyl chains also play a crucial role. These features can impact the polymer's hydrophobicity and its ability to interact with different types of surfaces. mdpi.com For instance, copolymers can be designed with varying alkyl chain lengths on the quaternary ammonium group to modulate their amphiphilic character. osti.gov

Current Research Landscape in Polymer-Substrate Interactions

The study of interactions between polymers and substrates is a cornerstone of materials science, with significant research focused on cationic polymers due to their unique properties. A primary area of investigation is the electrostatic interaction between positively charged cationic polymers and negatively charged substrates. mdpi.comnih.gov This is a fundamental principle that governs the adsorption of these polymers onto a wide variety of surfaces, including natural materials like cellulose and synthetic materials used in biomedical devices. nih.govmdpi.com

Current research is exploring how to control and manipulate these interactions to achieve desired outcomes. For example, studies are examining how factors such as the charge density of the polymer, its molecular weight, and the presence of hydrophobic groups influence the formation and stability of polymer films on different substrates. chemistscorner.commdpi.com The goal is to create surfaces with tailored properties, such as enhanced lubricity, reduced friction, or antimicrobial activity. mdpi.comresearchgate.net

The interaction of cationic polymers with surfactants is another active area of research, particularly in relation to the stability of foams and emulsions. researchgate.net Understanding these complex interactions is crucial for applications in areas such as firefighting foams and personal care products. Furthermore, the development of "smart" materials, where the polymer-substrate interaction can be switched on or off by external stimuli like pH or temperature, is a rapidly advancing field. researchgate.net In the biomedical field, there is extensive research into the interaction of cationic polymers with biological substrates like DNA and cell membranes for applications in gene delivery and tissue engineering. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| INCI Name | Polyquaternium-46 | basf.usspecialchem.comulprospector.com |

| Chemical Description | Copolymer of vinylcaprolactam (VCap), vinylpyrrolidone (VP), and quaternized vinylimidazole (QVI) | knowde.combiakhim.com.ua |

| Appearance | Clear to slightly turbid, yellowish viscous liquid | basf.usulprospector.com |

| Charge Density (pH 7) | 0.5 meq/g | ulprospector.comdewolfchem.com |

Chemical Architecture and Monomer Composition

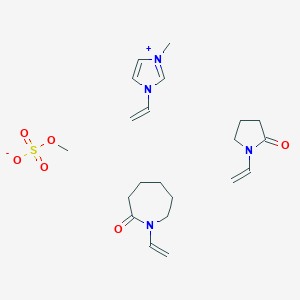

Vinylcaprolactam (IUPAC name: 1-ethenylazepan-2-one) is a key monomeric component of this compound. nih.govashland.com It is an amphiphilic molecule, possessing both hydrophobic and hydrophilic characteristics, and is soluble in various organic solvents. chemicalbook.com The VCap monomer contributes to the polymer's performance characteristics. As a building block, its caprolactam ring structure imparts specific properties to the resulting polymer. ashland.com

Table 1: Properties of Vinylcaprolactam (VCap)

| Property | Value |

|---|---|

| IUPAC Name | 1-ethenylazepan-2-one ashland.com |

| Molecular Formula | C₈H₁₃NO chemicalbook.com |

| Molecular Weight | 139.19 g/mol chemicalbook.com |

| Melting Point | 35-38 °C chemicalbook.comchemicalbook.com |

| Boiling Point | 128 °C @ 21 mmHg chemicalbook.comkeyingchemical.com |

| Density | 1.029 g/mL at 25 °C chemicalbook.comkeyingchemical.com |

Vinylpyrrolidone (VP), also known as N-Vinyl-2-pyrrolidone, is another essential monomer in the structure of this compound. ontosight.aiwikipedia.org It is a colorless liquid that serves as the precursor to polyvinylpyrrolidone (PVP), a widely used water-soluble polymer. ontosight.aiwikipedia.orgspecialchem.com The high reactivity of its vinyl group allows it to readily polymerize. ontosight.ai In the context of this compound, VP constitutes a significant portion of the polymer's mass, with some grades reported to have a weight composition of 40% VP. atamanchemicals.comulprospector.comrossorg.com

Table 2: Properties of Vinylpyrrolidone (VP)

| Property | Value |

|---|---|

| IUPAC Name | 1-Ethenylpyrrolidin-2-one wikipedia.org |

| Molecular Formula | C₆H₉NO ontosight.ai |

| Molecular Weight | 111.14 g/mol ontosight.aiwikipedia.org |

| Melting Point | 13-14 °C wikipedia.orgchemicalbook.com |

| Boiling Point | 92-95 °C @ 11 mmHg wikipedia.orgchemicalbook.com |

| Density | 1.04 g/mL at 25 °C chemicalbook.com |

The cationic nature of this compound is imparted by the incorporation of Quaternized Vinylimidazole (QVI) monomeric units. biakhim.com.ua These units are derived from N-vinylimidazole, which undergoes a quaternization reaction. researchgate.net In the synthesis of this compound, this is achieved by reacting it with methyl sulfate, forming 1-ethenyl-3-methylimidazol-3-ium methyl sulfate. atamanchemicals.comnih.gov This process introduces a permanent positive charge onto the imidazole ring, making the resulting polymer polycationic. atamankimya.com The presence of these charged sites is fundamental to the polymer's function. acs.org

Vinylpyrrolidone (VP) Monomeric Units

Molecular Weight and Polydispersity Index (PDI) Analysis

The molecular weight of a polymer is a critical parameter that significantly influences its physical properties. For this compound (Polyquaternium-46), the weight-average molecular weight has been determined by light scattering to be approximately 700,000 g/mol . biakhim.com.ua This high molecular weight is a defining characteristic of the polymer. basf.com

The Polydispersity Index (PDI) is a measure of the distribution of molecular mass in a given polymer sample. It is defined as the ratio of the weight-average molecular weight to the number-average molecular weight. griffith.edu.au A PDI value approaching 1.0 indicates a more uniform distribution of polymer chain lengths. griffith.edu.au Specific PDI values for commercial grades of this compound are not consistently reported in publicly available literature.

Table 3: Molecular Properties of this compound

| Property | Value | Reference |

|---|---|---|

| INCI Name | Polyquaternium-46 | ulprospector.combiakhim.com.ua |

| Polymer Type | Cationic Terpolymer | atamanchemicals.comatamankimya.com |

| Weight-Average Molecular Weight | ca. 700,000 g/mol | biakhim.com.ua |

Charge Density Determination Methodologies

The charge density of a polyelectrolyte like this compound is a measure of the quantity of charged sites per unit mass of the polymer. It is a crucial factor governing its interaction with other charged species and surfaces. researchgate.net For this compound, the cationic charge density is reported to be 0.5 meq/g at a pH of 7. atamanchemicals.combiakhim.com.uaulprospector.comdewolfchem.com

Colloid titration is a widely employed and effective analytical method for determining the charge density of polyelectrolytes. alfa-chemistry.comchalmers.seresearchgate.net The technique is based on the stoichiometric reaction between the charged polymer in a sample and a titrant solution containing a polyelectrolyte of known charge density and opposite charge. alfa-chemistry.comgoogle.com

For a cationic polymer such as this compound, the procedure involves titration with a standard anionic polyelectrolyte solution, such as potassium polyvinyl alcohol sulfate (PVSK). alfa-chemistry.comscirp.org The endpoint of the titration, which occurs when all the cationic charges on the polymer have been neutralized by the anionic titrant, is typically detected using a colorimetric indicator like toluidine blue (also known as o-toluidine blue or OTB). chalmers.segoogle.comscirp.org The indicator changes color when it is displaced from the polyelectrolyte complex by the titrant, signaling the equivalence point. chalmers.se The titration can be performed manually with visual endpoint detection or through automated systems that use a spectrophotometer for more precise determination. chalmers.se The charge density is then calculated from the amount of standard titrant consumed. google.com

Metachromatic Polyelectrolyte Titration

Metachromatic polyelectrolyte titration, also known as colloid titration, is a valuable analytical technique for characterizing polyelectrolytes like this compound. This method allows for the determination of the charge density of the polymer, a critical parameter that influences its interaction with surfaces and other charged species in a formulation. griffith.edu.au

The principle of this titration relies on the interaction between the cationic polymer and an anionic dye, which results in a color change (metachromasy) at the endpoint. This technique has proven to be a reliable method for quantifying the concentration of polyquaterniums in aqueous solutions. griffith.edu.au Research has demonstrated its viability for determining the concentration of polyquaterniums down to 10⁻⁴ N. griffith.edu.au While the presence of other ions can interfere with the titration, the method has been successfully adapted for use in the presence of anionic surfactants like sodium dodecyl sulfate. griffith.edu.au

Comparative Structural Analysis with Related Polyquaterniums

A comparative analysis of this compound with other polyquaterniums, such as Luviquat Supreme (Polyquaternium-68) and Luviquat PQ11, reveals key structural similarities and differences that dictate their performance characteristics.

The structural similarity between these polymers can be quantified based on their monomer composition. For instance, this compound and Luviquat PQ11 share a 40% similarity, which is attributed to their common vinylpyrrolidone monomer content. google.com In contrast, Luviquat Supreme and Luviquat UltraCare exhibit a 61% similarity, stemming from shared vinylpyrrolidone and quaternary ammonium monomers. google.com These similarity metrics, which can be estimated using spectroscopic techniques like MASS, NMR, XPS, and FTIR, are crucial for predicting a polymer's behavior and its synergistic or antagonistic effects when combined with other polymers in a formulation. google.com

This compound is a terpolymer of vinylpyrrolidone, vinylcaprolactam, and 1-vinyl-3-methyl-1H-imidazolium. google.com Luviquat Supreme, on the other hand, is a copolymer of vinylpyrrolidone, methacrylamide, vinylimidazole, and 1-vinyl-3-methyl-1H-imidazolium. google.com Luviquat PQ11 is a quaternized copolymer of vinylpyrrolidone and dimethylaminoethylmethacrylate. epo.org The differing monomer compositions lead to variations in charge density, film-forming properties, and flexibility, allowing formulators to select the most suitable polymer for a specific application.

Advanced Spectroscopic and Chromatographic Characterization

A comprehensive understanding of the structure of this compound is achieved through the application of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed chemical structure of polymers. ¹H-NMR and ¹³C-NMR can be used to identify and quantify the different monomer units within the this compound terpolymer. google.com Furthermore, ¹⁵N-NMR spectroscopy can be employed to determine the proportion of permanently quaternized nitrogen atoms, which is a key factor in defining the polymer's cationic character and its interaction with anionic surfaces. google.com NMR data is also instrumental in confirming the successful synthesis of the polymer and in determining the monomer ratios in the final product. liverpool.ac.uk

Fourier Transform Infrared (FTIR) spectroscopy provides valuable information about the functional groups present in the this compound polymer. google.com The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the amide carbonyl groups of the vinylpyrrolidone and vinylcaprolactam units, as well as bands associated with the imidazole ring and the quaternary ammonium group. google.com This technique is often used in quality control to confirm the identity of the polymer and to detect any potential impurities or changes in the polymer structure. epdf.pub

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can be used to analyze the elemental composition of the polymer's surface. scribd.comgoogle.com For a polymer like this compound, XPS can provide information on the relative abundance of carbon, nitrogen, and oxygen on the surface of a film cast from the polymer. This information is particularly relevant for understanding the polymer's interaction with substrates at a molecular level. google.com

Compound Information Table

| Compound Name | PubChem CID |

| Polyquaternium-46 | 169956 |

| Vinylpyrrolidone | 7949 |

| Vinylcaprolactam | 77416 |

| Polyquaternium-68 | 118473215 |

| Polyquaternium-11 | 62791 |

| Sodium dodecyl sulfate | 3423265 |

| 1-Vinyl-3-methyl-1H-imidazolium | 14855447 |

| Dimethylaminoethyl methacrylate | 2858 |

| Methacrylamide | 7902 |

| Vinylimidazole | 13171 |

特性

IUPAC Name |

1-ethenylazepan-2-one;1-ethenyl-3-methylimidazol-3-ium;1-ethenylpyrrolidin-2-one;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO.C6H9N2.C6H9NO.CH4O4S/c1-2-9-7-5-3-4-6-8(9)10;1-3-8-5-4-7(2)6-8;1-2-7-5-3-4-6(7)8;1-5-6(2,3)4/h2H,1,3-7H2;3-6H,1H2,2H3;2H,1,3-5H2;1H3,(H,2,3,4)/q;+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEUGKXDVZGBLP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)C=C.COS(=O)(=O)[O-].C=CN1CCCCCC1=O.C=CN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

174761-16-1 | |

| Record name | Polyquaternium 46 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174761-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174761-16-1 | |

| Record name | 1H-Imidazolium, 1-ethenyl-3-methyl-, methyl sulfate (1:1), polymer with 1-ethenylhexahydro-2H-azepin-2-one and 1-ethenyl-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Polymer Design and Structural Characterization of Luviquat Hold

Comparative Structural Analysis with Related Polyquaterniums

A comparative look at this compound alongside other polyquaterniums, such as Luviquat Supreme (Polyquaternium-68) and Luviquat PQ11, highlights important structural similarities and differences that influence their performance.

Homology and Structural Similarity Metrics

The structural similarity of these polymers can be measured by their monomer composition. For example, this compound and Luviquat PQ11 have a 40% similarity due to their shared vinylpyrrolidone monomer content. google.com In contrast, Luviquat Supreme and Luviquat UltraCare have a 61% similarity, which comes from their common vinylpyrrolidone and quaternary ammonium monomers. google.com These similarity metrics, which can be estimated with spectroscopic methods like MASS, NMR, XPS, and FTIR, are essential for predicting a polymer's behavior and its potential interactions with other polymers in a product. google.com

This compound is a terpolymer of vinylpyrrolidone, vinylcaprolactam, and 1-vinyl-3-methyl-1H-imidazolium. google.com Luviquat Supreme is a copolymer of vinylpyrrolidone, methacrylamide, vinylimidazole, and 1-vinyl-3-methyl-1H-imidazolium. google.com Luviquat PQ11 is a quaternized copolymer of vinylpyrrolidone and dimethylaminoethylmethacrylate. epo.org These differences in monomer makeup result in variations in charge density, film-forming ability, and flexibility, which allows formulators to choose the best polymer for a particular use.

Advanced Spectroscopic and Chromatographic Characterization

A detailed understanding of the structure of this compound is made possible through the use of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective tool for determining the detailed chemical structure of polymers. Both ¹H-NMR and ¹³C-NMR can be used to identify and measure the different monomer units within the this compound terpolymer. google.com Additionally, ¹⁵N-NMR spectroscopy can be used to find the proportion of permanently quaternized nitrogen atoms, which is a key factor in the polymer's cationic nature and its ability to interact with anionic surfaces. google.com NMR data is also crucial for confirming the successful synthesis of the polymer and for determining the ratios of the monomers in the final product. liverpool.ac.uk

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy provides important information about the functional groups present in the this compound polymer. google.com The FTIR spectrum of this compound would show specific absorption bands that correspond to the amide carbonyl groups of the vinylpyrrolidone and vinylcaprolactam units, as well as bands related to the imidazole ring and the quaternary ammonium group. google.com This technique is often used in quality control to verify the identity of the polymer and to identify any potential impurities or structural changes. epdf.pub

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive method that can be used to analyze the elemental makeup of the polymer's surface. scribd.comgoogle.com For a polymer like this compound, XPS can provide details on the relative amounts of carbon, nitrogen, and oxygen on the surface of a film made from the polymer. This information is especially useful for understanding how the polymer interacts with substrates at a molecular level. google.com

Mass Spectrometry (MASS) for Molecular Structure

Mass spectrometry is a powerful analytical technique for determining the molecular mass of a compound. However, its application to polymers like this compound (also known as Polyquaternium-46) presents unique challenges. Traditional mass spectrometry techniques require the sample to be vaporized and ionized, a process that can cause thermal decomposition in large polymer molecules before they can be accurately analyzed. atamanchemicals.comnih.gov

To overcome these limitations, specialized "soft ionization" techniques have been developed that allow for the analysis of intact polymer molecules. nih.gov The most prominent of these for polymer characterization are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI). atamanchemicals.comnih.gov These methods can generate intact molecular ions from large, non-volatile, and thermally fragile molecules like polymers, enabling the determination of their molecular mass distribution. nih.gov

While specific mass spectra for this compound are not detailed in publicly available research, the general approach for its characterization would involve these advanced mass spectrometry methods. Techniques such as direct pyrolysis mass spectrometry can be employed to investigate the chemical structure and thermal degradation pathways of polymers. wikiwand.com Furthermore, tandem mass spectrometry (MS/MS), often combined with collision-induced dissociation (CID), can be used to fragment the polymer ions within the spectrometer. nih.gov Analyzing the resulting fragment ions provides valuable information about the polymer's structural composition, the sequence of its monomers, and the nature of its end-groups. nih.gov

It is important to note that while mass spectrometry provides detailed structural information, other methods are also used in concert. For instance, the molecular weight of this compound is often determined by light scattering techniques. nih.gov

Physicochemical Properties of this compound (Polyquaternium-46)

| Property | Value/Description | Reference |

|---|---|---|

| Chemical Type | Quaternized copolymer | atamanchemicals.comfishersci.ca |

| Appearance | Clear to slightly turbid yellowish viscous liquid | nih.govfishersci.ca |

| Monomers | Vinylcaprolactam, Vinylpyrrolidone, Quaternized Vinylimidazole | wikidata.orgnih.gov |

| Solids Content | 19-21% | fishersci.ca |

| Charge Density (pH 7) | 0.5 meq/g | fishersci.ca |

Synthesis and Polymerization Methodologies

Aqueous Solution Polymerization Techniques

Aqueous solution polymerization is a prevalent method for synthesizing water-soluble polymers like Polyquaternium-46, which is often supplied commercially as an aqueous solution. atamanchemicals.com In this technique, the monomers (VCap, VP, and QVI) and a water-soluble initiator are dissolved in water. The mixture is then heated to activate the initiator, which generates free radicals and commences the polymerization process.

Key aspects of this technique include:

Homogeneous System: The reaction begins as a homogeneous single-phase system, as the monomers and the resulting polymer are soluble in the aqueous medium.

Initiators: Water-soluble azo-initiators, such as 2,2′-azobis(2-methylpropionamidine) dihydrochloride, or redox initiator systems are typically employed to start the polymerization. researchgate.net

Heat Transfer: The water acts as an excellent heat sink, allowing for effective temperature control and dissipation of the heat generated during the exothermic polymerization reaction.

Viscosity: As the polymer chains grow, the viscosity of the solution increases significantly, which can impact mixing and heat transfer if not properly managed.

Studies on the free-radical polymerization of the constituent monomers, particularly N-vinylimidazole (NVI) and its quaternized form (QVI), in aqueous solutions have provided significant insights into the process. researchgate.netgrafiati.com These studies are crucial for understanding the complex copolymerization that forms Polyquaternium-46.

Emulsion and Suspension Polymerization Approaches

While less commonly documented specifically for Polyquaternium-46, emulsion and suspension polymerization are powerful techniques for producing polymers in a dispersed state.

Suspension Polymerization: In this method, the water-insoluble monomers would be dispersed as fine droplets in an aqueous phase. A monomer-soluble initiator is used, and polymerization occurs within each individual droplet, forming solid polymer beads. This method is generally more applicable when the monomer has low water solubility.

Emulsion Polymerization: This technique involves emulsifying the monomers in an aqueous medium with the aid of a surfactant. A water-soluble initiator is used. Polymerization begins in the aqueous phase and continues within surfactant micelles, resulting in a stable dispersion of polymer particles known as a latex.

Given that the monomers of Polyquaternium-46 have considerable water solubility, conventional emulsion or suspension techniques may be less straightforward than for hydrophobic monomers. However, variations of these methods can be employed for controlling particle size and molecular weight.

Precipitation Polymerization Methods

Precipitation polymerization is a technique where the initial reaction mixture is homogeneous, but the resulting polymer is insoluble in the chosen reaction medium (solvent) and thus precipitates as it forms. springernature.com This method is particularly useful for producing polymers with narrow molecular weight distributions and in a solid, easily collectable form.

The process for a polymer like Polyquaternium-46 would involve:

Dissolving the monomers (VCap, VP, QVI) and an initiator in a solvent system where the monomers are soluble, but the final terpolymer is not.

Initiating polymerization, typically by heating.

As the polymer chains grow, they reach a critical length and concentration where they become insoluble and precipitate out of the solution, forming stable polymer particles.

The final polymer can then be isolated by simple filtration.

This method has been successfully applied to the copolymerization of related monomers like vinyl-imidazole and vinyl-pyrrolidone. acs.org Furthermore, precipitation is a common laboratory technique for purifying the final polymer; the crude polymer is dissolved and then added to a non-solvent (like acetone or diethyl ether) to cause it to precipitate, leaving impurities behind in the solution. nih.gov

Kinetic Studies of Monomer Copolymerization

The kinetics of the copolymerization of vinylcaprolactam, vinylpyrrolidone, and quaternized vinylimidazole are complex and determine the final composition and structure of the polymer chain. Kinetic studies on the polymerization of the individual monomers provide critical insights.

A key factor is the reactivity of the N-vinylimidazole (NVI) monomer. The rate of NVI polymerization is highly dependent on pH. researchgate.netwikipedia.org

At a natural (alkaline) pH of around 9, the polymerization rate is very slow. This is attributed to a "degradative addition" reaction where a propagating radical can attack the imidazole ring, forming a resonance-stabilized and less reactive radical, which slows down or terminates chain growth. researchgate.netacs.org

By lowering the pH (e.g., to pH 1), the imidazole ring becomes protonated. This protonation prevents the degradative side reaction, allowing the polymerization rate to increase significantly, matching the rate of its quaternized counterpart (QVI). researchgate.netgrafiati.com

The reactivity ratios of the comonomers dictate how they are incorporated into the polymer chain. For the copolymerization of N-vinylpyrrolidone (NVP) with similar N-vinyl monomers, the reactivity ratios are often close to unity. researchgate.net This indicates a tendency towards random copolymerization, where the monomer units are distributed randomly along the polymer backbone, with the copolymer composition closely reflecting the initial monomer feed ratio. researchgate.netresearchgate.net

Table 1: Factors Influencing Monomer Reactivity in Polymerization

| Monomer | Key Kinetic Factor | Effect |

| N-Vinylimidazole (NVI) | pH of the reaction medium | Polymerization rate is slow at alkaline pH (~9) due to degradative addition. Rate increases significantly at acidic pH (~1) as the side reaction is suppressed. researchgate.netwikipedia.org |

| N-Vinylpyrrolidone (NVP) | Reactivity Ratio | In copolymerization with other vinyl monomers, reactivity ratios near 1 suggest random incorporation into the polymer chain. researchgate.net |

| Quaternized N-Vinylimidazole (QVI) | Cationic Charge | Lacks the site for degradative addition, leading to more straightforward polymerization kinetics compared to unquaternized NVI. researchgate.netgrafiati.com |

Influence of Reaction Conditions on Polymer Architecture and Properties

The final architecture and properties of Polyquaternium-46 can be precisely tuned by controlling various reaction conditions during synthesis. These parameters influence the polymer's molecular weight, charge density, and the ratio of the constituent monomers, which in turn dictates its performance characteristics.

Monomer Ratio: The feed ratio of VCap, VP, and QVI is a primary determinant of the final polymer's properties. A higher proportion of QVI increases the cationic charge density, which enhances its substantivity to negatively charged surfaces like hair. The ratio of VCap to VP influences the polymer's film-forming capabilities and flexibility.

Temperature: Polymerization temperature affects both the rate of initiation and propagation. Higher temperatures generally lead to faster reaction rates but can also result in lower average molecular weights due to increased chain transfer reactions.

Initiator Concentration: The concentration of the initiator directly impacts the number of growing polymer chains. A higher initiator concentration typically leads to the formation of a larger number of shorter polymer chains, thus decreasing the average molecular weight.

Solvent Choice: The choice of solvent (e.g., water, an alcohol, or a mixture) can influence monomer and polymer solubility, potentially altering the polymerization mechanism (e.g., from solution to precipitation polymerization) and affecting the final polymer conformation. google.com

pH Control: As discussed in the kinetics section, pH is a critical parameter when unquaternized vinylimidazole is used. It must be controlled to manage the polymerization rate and prevent degradative side reactions. researchgate.netmdpi.com

Table 2: Summary of Reaction Condition Effects on Polymer Properties

| Reaction Condition | Effect on Molecular Weight | Effect on Charge Density | Effect on Polymer Architecture |

| Increase in Temperature | Generally decreases | No direct effect | Can increase rate of side reactions |

| Increase in Initiator Conc. | Decreases | No direct effect | Results in more polymer chains |

| Monomer Feed Ratio | Can influence | Directly proportional to QVI content | Determines copolymer composition (random vs. blocky) |

| pH (for NVI monomer) | Can increase by preventing degradation | No direct effect | Affects NVI incorporation rate |

Interfacial Phenomena and Adsorption Mechanisms

Electrostatic Interactions with Anionic Substrates

The equilibrium relationship between the concentration of a polymer in solution and the amount adsorbed onto a surface at a constant temperature is described by an adsorption isotherm. Common models used to describe these relationships for polyelectrolytes include the Langmuir and Freundlich isotherms. phytopharmajournal.comnih.govscielo.br The Langmuir model assumes monolayer adsorption onto a surface with a finite number of identical sites, whereas the Freundlich model is an empirical equation that describes adsorption to heterogeneous surfaces. While these models are frequently applied to characterize adsorption phenomena, specific isotherm parameters for Luviquat Hold (Polyquaternium-46) on anionic keratinous substrates are not extensively detailed in publicly available literature.

The rate at which this adsorption occurs is the subject of adsorption kinetics. The process is often complex, potentially involving an initial rapid transport of the polymer to the surface, followed by slower rearrangements of the polymer chains as they adopt their final conformation on the substrate. wur.nl Kinetic models such as the pseudo-first-order and pseudo-second-order models are widely used to analyze experimental data and determine rate constants and equilibrium adsorption capacities. phytopharmajournal.commdpi.comresearchgate.net The pseudo-second-order model, in particular, often suggests that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.net Detailed kinetic studies specifically quantifying the adsorption rates of this compound are not readily found in the reviewed scientific literature, but the general mechanism is understood to involve an initial diffusion-controlled step followed by the establishment of electrostatic bonds. wur.nl

The pH of the surrounding solution is a critical variable that significantly influences the adsorption of polyelectrolytes. It can alter the charge density of both the polymer and the substrate. For instance, the deposition of various polyquaterniums, including Polyquaternium-46, on hair has been shown to be directly proportional to the pH within a range of 5 to 9. researchgate.net At a pH of 5, the deposition efficiency was found to be almost zero, whereas the best results were observed at pH 9. researchgate.net This is because the net negative charge on the keratin surface increases at higher pH values (above its isoelectric point of approximately 3.7), thereby enhancing the electrostatic attraction for the cationic polymer. nih.gov

Ionic strength, typically controlled by the addition of salts like sodium chloride, also plays a crucial, albeit complex, role. researchgate.net At low to moderate concentrations, increasing ionic strength can enhance polymer adsorption. This is attributed to the "screening" of repulsive electrostatic interactions between the cationic charges along the polymer chain, allowing the polymer to adopt a more coiled conformation, and the screening of repulsion between the polymer and any existing adsorbed polymer layer. mdpi.com However, at very high ionic strengths, the attractive forces between the polymer and the anionic substrate can also become screened, which may lead to a decrease in adsorption. chemrxiv.org This dual effect means that an optimal ionic strength often exists for maximum deposition.

Adsorption Isotherms and Kinetics

The "Dilution-Precipitation" Mechanism in Aqueous Systems

As the concentration of the anionic surfactant drops below a critical point, the electrostatic interactions between the positively charged this compound and the negatively charged sites on a substrate (such as hair or skin) become dominant. atamanchemicals.com This leads to the precipitation of the cationic polymer onto the surface, forming a conditioning film. basf.com This targeted deposition is crucial for delivering benefits like improved combability and a smooth feel without causing excessive buildup. basf.comatamankimya.com

Surface Modification and Film Formation Dynamics

This compound is recognized for its ability to form clear, non-tacky, and continuous films on various surfaces. made-in-china.comalfa-industry.comatamanchemicals.com This film-forming property is central to its function in many personal care products. atamanchemicals.comatamankimya.com

The conformation of adsorbed polymer chains at a solid-liquid interface is a critical factor that determines the properties of the resulting film. While direct studies on the specific conformation of this compound are not extensively detailed in the provided context, general principles of polymer adsorption offer valuable insights.

When a polymer like this compound adsorbs onto a surface from a solution, its flexible chains can adopt various conformations. wur.nl These are often described in terms of "trains," "loops," and "tails." nih.gov

Trains: These are segments of the polymer chain that are in direct contact with the surface. The strong electrostatic attraction between the cationic polymer and a negatively charged surface would favor the formation of flat, train-like conformations. researchgate.net

Loops: These are segments of the chain that extend into the solution, connecting two trains.

Tails: These are the free ends of the polymer chain that extend from the surface into the bulk solution.

The balance between these conformations is influenced by factors such as polymer concentration, the charge density of the polymer and the surface, and the ionic strength of the solution. rsc.org Studies on similar polymer systems have shown that the adsorbed layer can be composed of both flattened chains in close contact with the surface and more loosely adsorbed chains extending further into the solution. aps.org This complex architecture of the adsorbed layer contributes to the unique tactile and protective properties imparted by this compound.

Rheological Behavior and Viscoelastic Properties

Influence on Solution Viscosity and Thickening Mechanisms

Luviquat Hold functions as a rheology modifier, primarily by increasing the viscosity of aqueous solutions. google.comgoogle.com This thickening capability is crucial for achieving the desired texture and stability in cosmetic products. google.com The polymer is often incorporated into formulations that may also contain other thickeners, such as gel network systems, to achieve a target viscosity. google.com

The mechanism of viscosity enhancement is rooted in its polymeric nature. As a large macromolecule, its chains can entangle and interact, impeding flow and thus increasing viscosity. In formulations, its function is associated with its interactions with other ingredients present. google.com Cationic polymers like this compound can afford modified rheology and stabilization in cosmetic compositions such as shampoos. google.com While often used in conjunction with other rheology modifiers like alkali-swellable emulsion (ASE) polymers or hydrophobically modified alkali-swellable emulsion (HASE) polymers, the specific thickening mechanism of this compound on its own is primarily based on the entanglement of its polymer chains in solution. researchgate.netepo.org Some associative thickeners operate by forming three-dimensional networks via hydrophobic components, a mechanism described as forming micelle structures. griffith.edu.au

Thixotropic, Rheopexic, and Dilatant Characteristics in Formulations

The rheological profile of a formulation, including properties like viscosity, thixotropy, structural viscosity, rheopexy, and dilatancy, is a critical aspect of its performance. google.com Thixotropy, a time-dependent shear-thinning property, is considered a desirable characteristic for many cosmetic products, allowing for ease of application followed by a return to a higher viscosity state. While the general class of rheology modifiers used in cosmetics may be designed to impart such characteristics, specific data detailing the thixotropic, rheopexic, or dilatant behavior of this compound is not extensively documented in publicly available literature. However, some sources describe other rheology modifiers as being thixotropic and stable to temperature and shear. uq.edu.au

Structural Viscosity and Shear-Thinning Behavior

This compound is known to contribute to the structural viscosity of cosmetic formulations. This is evident in its use in products that require a certain viscosity profile for application and performance, such as hair colorants where the rheology must prevent dripping while allowing for easy application. googleapis.com

Formulations containing this compound often exhibit shear-thinning behavior, where the viscosity decreases as the applied shear rate increases. This property is highly advantageous in cosmetics; for example, a hair gel appears thick in the container but spreads easily upon application. The measurement of viscosity for products containing this compound is often specified at a particular shear rate, underscoring its non-Newtonian, shear-dependent nature. googleapis.comgoogleapis.com For instance, a hair coloring composition containing Polyquaternium-46 was characterized by its viscosity-induced shear stress at a shear rate of 10 s⁻¹. googleapis.com A related cationic polymer, Polyquaternium-37, is noted for imparting high shear-thinning properties to formulations. basf.com This behavior is attributed to the alignment of the polymer chains in the direction of flow under shear, which reduces their resistance to movement.

Micellar Formation and Size Distribution in Aqueous Dispersions (e.g., Dynamic Light Scattering)

In aqueous solutions, particularly in the presence of surfactants, polymers like this compound can participate in the formation of complex structures, including micellar aggregates. The interaction between the cationic polymer and surfactant micelles can lead to the formation of a highly ordered structure, resulting in a viscous solution. griffith.edu.au The addition of electrolytes, such as salt, to these polymer-surfactant systems can influence the micelles, potentially causing a decrease in their curvature and an increase in their size. dokumen.pub

Mechanical Properties of Dry Polymer Films

The effectiveness of a hair fixative polymer is largely dependent on the mechanical characteristics of the dry film it creates. google.com These films are designed to provide structure and hold to hair styles. beautycon.com

Elongation at break measures how much a film can stretch before snapping, providing an indication of its flexibility versus its brittleness. A very stiff polymer can be brittle, while a more flexible one will have a higher elongation at break. researchgate.net Research on a blend containing a polyquaternium showed that as the concentration of the polyquaternium increased, the elongation at break of the resulting membrane gradually decreased. chembk.com In contrast, detailed mechanical tests on Luviquat Supreme (Polyquaternium-68), a related polymer, demonstrated that its films could be stretched significantly, up to 480% of their original length, when plasticized. cosmeticsciencetechnology.com The assessment of these properties is often performed using texture analysis equipment that stretches polymer films under controlled conditions. cosmeticsciencetechnology.com

Stiffness is a primary indicator of a styling polymer's holding power. beautycon.com It can be measured on hair swatches treated with the polymer solution, quantifying the force required to bend the hair. google.combasf.us This property is crucial as it correlates directly with the "hold" perceived by the consumer. beautycon.com this compound is recognized for providing a strong setting effect due to its high molecular weight and specific composition. basf.comscribd.com

A stiffness comparison test demonstrates the relative performance of different styling polymers. The data below, derived from manufacturer technical documents, illustrates the stiffness imparted by Luviquat® Hold compared to other polymers.

| Polymer (at specified concentration) | Stiffness (cN) |

| Luviquat® Hold (2.2%) | ~170 |

| Luviquat® Supreme (2.2%) | ~210 |

| Luviquat® Style (2.2%) | ~150 |

| Luviquat® PQ 11 (2.2%) | ~120 |

| This table is generated from data presented in graphical format in the source material and values are approximate. Source: basf.com |

Elongation at Break and Brittleness Assessment

Influence of Environmental Humidity on Film Integrity

A critical performance benchmark for a styling polymer is its ability to maintain film integrity and hold under high humidity. happi.com Many polymers can become sticky or lose their holding power as they absorb moisture from the air. beautycon.com Luviquat polymers are noted for their excellent performance in humid conditions. basf.com Specifically, Luviquat Supreme (Polyquaternium-68) is reported to provide outstanding curl retention and hold at humidity levels as high as 90% RH, without the tackiness that affects many other polymers. beautycon.comrossorg.comscribd.com This superb humidity resistance is a key benefit, ensuring long-lasting style. rossorg.com The ability to resist water absorption in humid climates is a defining feature of these advanced styling polymers. cosmeticsciencetechnology.com

Film Flexibility and Elasticity Measurements

While stiffness provides hold, a good styling product must also allow for natural movement, which requires the polymer film to be flexible and elastic. knowde.comulprospector.com Flexibility prevents the film from flaking and creating a brittle, unnatural feel. cosmeticsciencetechnology.com Elasticity allows the hair to return to its styled shape after being disturbed.

Studies on Luviquat Supreme (Polyquaternium-68) have revealed notable elastic properties. When films of this polymer were stretched, they were observed to retract in an elastic manner after the force was removed, with most of the retraction occurring within the first few seconds. cosmeticsciencetechnology.com This combination of properties makes the polymer both strong and flexible. cosmeticsciencetechnology.com The addition of certain agents can transform the film from strong to highly flexible and elastic. rossorg.com

Synergistic Effects of Co-Formulated Agents on Film Properties (e.g., Panthenol as a Plasticizer)

The properties of a polymer film can be significantly modified by including other agents, known as plasticizers, in the formulation. beautycon.com Panthenol is one such agent that exhibits a remarkable synergistic effect with polymers like Luviquat Supreme (Polyquaternium-68). basf.combeautycon.com

Adding a plasticizer like Panthenol would typically be expected to soften a polymer film, reducing its stiffness. beautycon.com While this is true for the Luviquat-Panthenol combination, researchers found that it also exponentially increased the film's elasticity. beautycon.com This synergy results in a highly flexible polymer film with a tremendous resistance to breaking, which ensures a natural, flexible hold that is resilient in various weather conditions. knowde.combasf.com Crucially, this enhancement of flexibility and elasticity is achieved without compromising the polymer's excellent humidity resistance. beautycon.com

Effects of Panthenol on Luviquat Supreme (Polyquaternium-68) Film Properties

| Property | Effect of Panthenol Addition | Source |

|---|---|---|

| Stiffness | Decreased | beautycon.com |

| Flexibility | Increased | knowde.combasf.comcosmeticsciencetechnology.com |

| Elasticity | Exponentially Increased | beautycon.com |

| Resistance to Breaking | Tremendously Increased | knowde.combasf.com |

| Humidity Resistance | Not Deteriorated | beautycon.com |

Applications in Advanced Material Formulations

Role as a Film-Forming Agent in Multi-Component Systems

Luviquat Hold functions as an effective film-forming agent, creating a continuous film on surfaces like hair and skin. ataman-chemicals.comatamanchemicals.com This property is fundamental to its use in many cosmetic and personal care formulations. atamanchemicals.com The polymer is a copolymer of vinylpyrrolidone and quaternized vinylimidazole, and its film-forming capabilities are leveraged in products where a coating is desired to provide protection or a specific aesthetic effect. atamanchemicals.commpg.de

Upon application from a solution, the solvent evaporates, allowing the polymer chains to interact and form a solid, often transparent, matrix. researchgate.netnih.gov This film can encapsulate other components within a formulation, influencing their stability and delivery. ataman-chemicals.com The films formed by this compound are noted for their ability to protect damaged parts of hair fibers from external aggressors and to improve the quality of the hair surface. atamanchemicals.com The characteristics of the film, such as hardness and susceptibility to humidity, can be modulated by the ratio of the comonomers in the polymer structure. google.comijcpa.in

Functionality as an Anti-static Agent

The cationic nature of this compound is central to its function as an anti-static agent. atamanchemicals.com The polymer contains quaternary ammonium groups, which carry a positive charge. researchgate.net These positive charges effectively neutralize the negative electrical charges that can accumulate on surfaces, particularly hair, thereby reducing static electricity. atamanchemicals.commpg.de

Behavior as a Fixative in Controlled Release Systems

This compound is utilized as a fixative, particularly in systems designed for the controlled release of active components, such as fragrances or therapeutic agents. researchgate.netscribd.comcore.ac.uk Its film-forming ability allows it to entrap active ingredients within the polymer matrix, prolonging their activity. ataman-chemicals.comcore.ac.uk This is especially valuable in applications like perfumes, where the goal is to achieve a slow, sustained release of the fragrance. core.ac.uk

The polymer's positive charge can also lead to its deposition on negatively charged surfaces, such as skin or hair, creating a reservoir from which the encapsulated active can be released over time. ataman-chemicals.com In microencapsulation technologies, Polyquaternium-16 can be a component of the system that helps in the deposition and retention of the microcapsules, which contain an active core. researchgate.netscribd.com

Modeling Evaporation Rates of Active Components

The film formed by this compound upon solvent evaporation serves as a physical barrier that can modulate the evaporation rate of volatile active components. researchgate.netijcpa.inmdpi.com The polymer chains interact to create a solid matrix that entraps the active ingredient, thereby decreasing its rate of disappearance from the surface. core.ac.uk

Integration in Porous Material Synthesis

A novel application for this compound is its use as a template in the synthesis of porous inorganic materials, specifically hierarchical zeolites. researchgate.netresearchgate.net Cationic polymers, in general, are employed as structure-directing agents (SDAs) or mesopore-generating agents in the synthesis of these materials. google.comresearchgate.netrsc.org

Role as a Mesopores-Generating Agent in Zeolite Synthesis (e.g., Ferrierite Zeolite)

This compound (Polyquaternium-16) has been successfully used as a mesopore-generating agent in the synthesis of Ferrierite (FER) zeolite. researchgate.netscribd.comufal.brufal.br Zeolites are crystalline aluminosilicates with a microporous structure, but the introduction of larger mesopores (2-50 nm) creates a hierarchical structure that can improve mass transport for bulky molecules in catalytic applications. researchgate.net

In a study utilizing the vapor-phase transport method for ferrierite synthesis, Luviquat was introduced as the mesopore-generating agent. researchgate.net The research demonstrated that the addition of the polymer led to the formation of intracrystalline mesoporosity. researchgate.netresearchgate.net The volume of these mesopores could be controlled by the concentration of Luviquat in the synthesis gel, with an optimal composition of 40% Luviquat resulting in double the mesopore volume compared to a sample prepared without the polymer. researchgate.netresearchgate.net This indicates that Luviquat acts as an effective template around which the zeolite framework assembles, and its subsequent removal by calcination leaves behind a network of mesopores. google.com

| Luviquat Concentration (% in synthesis gel) | Relative Mesopore Volume Increase | Reference |

|---|---|---|

| 20% | Noticeable increase | ufal.br |

| 40% | Doubled compared to standard | researchgate.netufal.brresearchgate.net |

| 60% | Internal diffusion limit noted | ufal.brresearchgate.net |

Interaction with Zeolite Precursors during Self-Assembly

The effectiveness of this compound as a mesopore-generating agent stems from its strong interaction with zeolite precursors during the self-assembly and crystallization process. researchgate.netresearchgate.net As a cationic polymer, Luviquat can effectively interact with negatively charged inorganic silica and alumina species present in the alkaline synthesis media. mpg.de

This interaction facilitates the nucleation and growth of the zeolite crystals around the polymer aggregates. researchgate.net The self-assembly process results in the polymer being incorporated within the zeolite crystals. scribd.comresearchgate.net However, steric hindrance and internal diffusion limitations can prevent the complete incorporation of the polymer, especially at higher concentrations. researchgate.net After crystallization, the organic polymer template is removed, typically through calcination, creating a network of well-defined mesopores within the microporous zeolite crystal, thus forming the hierarchical porous material. google.comrsc.org

Impact on Textural and Acid Properties of Catalytic Materials

This compound, a cationic polymer, has been investigated as a mesopore-generating agent in the synthesis of advanced catalytic materials like ferrierite zeolite. researchgate.net Its primary role in this application is to influence the textural and acidic characteristics of the catalyst, which in turn affects its performance in processes such as catalytic cracking.

Research has demonstrated that using Luviquat as a template during the synthesis of ferrierite zeolite through a vapor-phase transport method can introduce intracrystalline mesoporosity. researchgate.net The interaction between the polymer and the zeolite precursor during the self-assembly process is crucial for the formation of these mesopores. researchgate.net However, steric hindrance can limit the complete incorporation of the polymer into the zeolite structure, particularly at high concentrations. researchgate.net Studies found that an optimal concentration, such as 40% Luviquat, can double the volume of mesopores compared to a zeolite synthesized without the polymer. researchgate.net

Subsequent post-synthesis treatments, like desilication with sodium hydroxide (NaOH) and oxalic acid, can further modify the material's properties. researchgate.net This process can lead to a substantial increase in mesoporosity, ranging from 67% to 183%, when applied to zeolites synthesized with Luviquat. researchgate.net The desilication process also tends to increase the acidity of the material due to the extraction of structural silicon. researchgate.net These modifications—specifically the introduction of mesopores and altered acid properties—have a direct impact on the catalyst's activity. For instance, these changes contributed to a significant reduction in the cracking temperature of ultra-high molecular weight polyethylene (UHMWPE), lowering it by 66 to 93 °C compared to the thermal cracking of the pure polymer. researchgate.net

The balance between micro-mesoporosity and acidity is critical for catalytic performance. researchgate.net While more severe desilication conditions can generate more mesopores, they may also reduce microporosity and acidity, which can compromise the shape selectivity and the number of active catalytic sites of the ferrierite zeolite. researchgate.net Therefore, optimizing the treatment conditions is essential to achieve a material with enhanced catalytic activity. researchgate.net

Interactive Data Table: Effect of Luviquat and Desilication on Ferrierite Zeolite Properties

| Sample Composition | Mesopore Volume Increase (vs. no polymer) | Change in Acidity | Reduction in UHMWPE Cracking Temperature |

| Ferrierite + 40% Luviquat | 100% | Increased after desilication researchgate.net | 66 to 93 °C researchgate.net |

| Ferrierite + 40% Luviquat + Desilication | 67% to 183% researchgate.net | Increased researchgate.net | Not specified directly |

Compatibility Studies with Diverse Formulation Components (e.g., Carbomers, Surfactants)

The performance and stability of formulations containing this compound (Polyquaternium-46) are highly dependent on its compatibility with other ingredients, such as thickening agents and surfactants. basf.comatamankimya.com

Compatibility with Carbomers:

Carbomers are high molecular weight polymers of acrylic acid used as thickening and gelling agents in many personal care products. The compatibility of cationic polymers like this compound with anionic carbomers is a critical factor, especially in the formulation of transparent gels. basf.com this compound exhibits a particularly low cationic charge density, which makes it highly suitable for use in these systems. basf.com This characteristic allows for the creation of clear, stable hair gels with both conditioning and setting properties. basf.com

Compatibility with Surfactants:

This compound is a cationic polymer designed for use in various rinse-off and leave-on products, many of which are surfactant-based systems. fusionchem.netscribd.com Cationic polymers are added to cleansing products to improve properties like wet combability and to prevent static electricity on dry hair. atamanchemicals.com Their effectiveness relies on their ability to deposit on the negatively charged surface of hair, a process that must occur in the presence of various surfactants. atamankimya.com

Formulation studies show this compound can be successfully incorporated into products containing surfactants. For example, a hair mousse formulation combines this compound (Polyquaternium-46) with Cocotrimonium Methosulfate, a cationic surfactant. scribd.com The ability to formulate with different types of surfactants (anionic, cationic, non-ionic, and amphoteric) is a key consideration for conditioning polymers. atamankimya.comrossorg.comgoogle.com While some polyquaternium compounds are noted for their broad compatibility with surfactants atamankimya.com, specific combinations must be tested to ensure stability and avoid the formation of undesirable complexes that can leave a film on the hair atamankimya.com. The goal is to achieve conditioning benefits without compromising other aspects of the formulation, such as lather quality, which can even be improved. atamanchemicals.com

Theoretical and Computational Modeling of Luviquat Hold Behavior

The performance and behavior of Luviquat Hold (Polyquaternium-46) in various formulations are governed by complex physicochemical principles. To understand and predict these behaviors, theoretical and computational models serve as powerful tools. These models provide insights at the molecular and macroscopic levels, enabling the rational design of products with desired properties.

Methodological Advancements and Future Research Directions

Development of Standardized Polymer Characterization Techniques

A significant challenge in the field of cationic polymers is the lack of internationally standardized methods for key chemical descriptors. oup.com While techniques like gel permeation chromatography (GPC) and ¹H-NMR are employed to characterize these polymers, variations in experimental parameters can lead to inconsistencies in reported data. researchgate.net The complexity of copolymers like Luviquat Hold, which can have different ratios of monomer units and molecular weight distributions under the same CAS number, further complicates direct comparisons between studies. oup.com

Size Exclusion Chromatography (SEC) is a common method for determining the molecular weight distribution of polymers. go-jsb.co.uk However, the analysis of cationic polymers using aqueous SEC can be challenging due to interactions between the sample and the column packing material, which can affect separation efficiency and reproducibility. go-jsb.co.uk While using high salt eluents can suppress these interactions, it carries the risk of sample precipitation. go-jsb.co.uk The development of new generation SEC columns designed for low salt conditions is a promising step towards more reliable and reproducible characterization. go-jsb.co.uk

Key Characterization Techniques for Cationic Polymers:

| Technique | Information Provided | Challenges & Considerations |

| Size Exclusion Chromatography (SEC)/Gel Permeation Chromatography (GPC) | Molecular weight distribution. go-jsb.co.uk | Interactions with column material can affect accuracy. High salt eluents may cause precipitation. go-jsb.co.uk |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR) | Chemical structure and monomer ratios. researchgate.netacs.org | Can be complex for copolymers with multiple monomer units. |

| Metachromatic Polyelectrolyte Titration | Cationic charge density. griffith.edu.au | Interference from other ions can be a significant issue. griffith.edu.au |

| Fourier Transform Infrared Spectroscopy (FTIR) | Presence of specific functional groups and chemical bonds. acs.orgacs.org | Provides qualitative rather than quantitative information on polymer composition. |

| X-ray Diffraction (XRD) | Crystalline structure and morphology. acs.org | Primarily useful for semi-crystalline polymers. |

| Field Emission Gun Scanning Electron Microscopy (FEGSEM) | Surface morphology. acs.org | Provides surface-level information. |

In-depth Exploration of Polymer-Ionic Liquid Interactions for Novel Composites

The interaction between polymers and ionic liquids (ILs) is a burgeoning area of research with the potential to create novel composite materials with unique properties. liverpool.ac.ukmurraystate.edu Ionic liquids, which are salts that are liquid below 100°C, are known for their high ionic conductivity, thermal stability, and non-volatile nature. mdpi.com When combined with polymer matrices, they can significantly enhance properties like electrical conductivity. mdpi.com

Studies have shown that the solubility of polymers in ionic liquids is complex and not easily predictable, with some polymer-ionic liquid mixtures exhibiting slow phase separation over time. liverpool.ac.uk Research on poly(ionic liquid) (PIL) composites, where the ionic liquid moiety is part of the polymer backbone, has shown that these materials can be combined with other substances through noncovalent or covalent bonding to create functional composites. rsc.org For instance, the electrostatic interaction between a cationic PIL and an anionic species can lead to the formation of new materials with applications in catalysis and sensing. rsc.org The development of dual anionic-cationic crosslinked poly(IL)-IL composite membranes has demonstrated enhanced CO2 separation capabilities. nasa.govacs.org

Future research will likely focus on a more detailed investigation of the phase behavior of polymer-ionic liquid mixtures and the design of composites with tailored properties for specific applications, such as membrane reactors and solid-state electrolytes. liverpool.ac.ukrsc.org

Investigating the Impact of Polymer Branching and Architecture on Performance

The architecture of a polymer, including its degree of branching, can have a profound impact on its performance characteristics. acs.orguc.pt For cationic copolymers, variations in branching can influence properties like flocculation efficiency and interaction with surfaces. acs.orgresearchgate.net

Research on branched cationic polyacrylamides has shown that they can exhibit better performance as retention aids in papermaking compared to their linear counterparts. acs.orguc.pt Highly branched polymers tend to form smaller, more open flocs, which can improve drainage rates. acs.orguc.ptresearchgate.net Furthermore, branched polymers have demonstrated greater resistance to shear forces, making them potentially more effective in high-turbulence environments. uc.pt The flexibility of branched and hyperbranched copolymers may also enhance their interactions with cell surfaces. nih.gov

A systematic study on the effect of branching morphology of a cationic polymer, poly((vinylbenzyl)trimethylammonium chloride) (PVB), revealed that a 3-arm star polymer outperformed its linear equivalent in initial settling rate tests for oil sands tailings. researchgate.net This highlights the need for more systematic investigations into how different polymer architectures (e.g., linear, star, comb, dendritic) influence the functional properties of cationic copolymers like this compound. researchgate.netresearchgate.net

Sustainable Synthesis Routes for Cationic Copolymers

The principles of green chemistry are increasingly being applied to polymer synthesis to minimize environmental impact. chemcu.org This includes the use of renewable resources, environmentally friendly solvents, and energy-efficient processes. researchgate.netmdpi.com

For cationic polymerization, research is exploring green initiation systems, such as the use of eco-friendly catalysts like FeCl₃ and Maghnite-H⁺, and alternative reaction media like water, ionic liquids, and supercritical CO₂. researchgate.net The use of bio-based monomers derived from renewable feedstocks is another key area of focus to reduce reliance on petroleum-based resources. researchgate.netrsc.org For example, a sustainable, one-pot synthesis of p-methoxystyrene (MOS) from the renewable feedstock p-coumaric acid has been developed for creating thermoplastic elastomers. rsc.org

Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a type of controlled radical polymerization, offer precise control over polymer architecture and can be adapted for more sustainable practices. rsc.org Additionally, solvent-free polymerization and the use of biodegradable catalysts are being explored to reduce the ecological footprint of polymer production. mdpi.com Future research will continue to focus on developing these green methodologies to produce high-performance cationic copolymers in an environmentally responsible manner. researchgate.net

Advanced Techniques for In Situ Monitoring of Polymer-Substrate Interactions

Understanding the dynamic interactions between polymers and substrates at the molecular level is crucial for optimizing their performance in various applications. aps.orgcolab.ws Advanced analytical techniques that allow for in situ monitoring are providing unprecedented insights into these processes. aps.orgrsc.org

In situ nanodielectric spectroscopy has been used to monitor the imbibition of polymers into nanopores in real-time, revealing details about the polymer's dynamics and interfacial interactions during flow. aps.orgmpg.de This method allows for the study of polymer behavior under non-equilibrium conditions, which is critical for applications involving coatings and membranes. aps.org

Raman micro-spectroscopy is another powerful tool for the in situ monitoring of chemical and structural changes in polymers in response to external stimuli, such as pH changes. rsc.org Combined with two-dimensional correlation analysis, this technique can reveal the sequence of molecular changes and diffusion rates within the polymer. rsc.org

Other techniques like grazing incidence small-angle X-ray scattering (GISAXS) can be used for in situ characterization of surface structuring on polymer films during processes like laser irradiation. lboro.ac.uk Electrochemical quartz crystal microbalance with dissipation monitoring (EQCM-D) can track mass variations from ion and water movement at polymer interfaces in real-time. acs.org These advanced methods provide a more comprehensive understanding of polymer-substrate interactions, paving the way for the rational design of materials with tailored surface properties and functionalities. colab.wsresearchgate.netsciencepublishinggroup.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。